molecular formula C17H10N2O3 B091085 1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]- CAS No. 16707-41-8

1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-

Cat. No. B091085
CAS RN: 16707-41-8
M. Wt: 290.27 g/mol
InChI Key: BGGCPIFVRJFAKF-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione derivatives are a class of organic compounds that have garnered interest due to their potential applications in various fields, including corrosion inhibition and pharmaceuticals. These derivatives are characterized by a pyrrole-2,5-dione core, which can be substituted with different functional groups to yield compounds with diverse properties and applications .

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through various methods. For instance, derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized and used as corrosion inhibitors . Another approach involves a one-pot, four-component condensation reaction to synthesize pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which shows the versatility of the pyrrole-2,5-dione scaffold in facilitating complex reactions . Additionally, pyrrolo[3,4-c] benzazepine-4,10(2H, 5H)-dione and its derivatives have been prepared through ring enlargement and TosMIC addition, demonstrating the adaptability of the core structure in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial in determining their chemical and biological activities. Quantum chemical calculations using Density Functional Theory (DFT) have been employed to understand the relationship between molecular structures and their inhibition efficiencies in the context of corrosion inhibition . NMR and mass spectrometry techniques have been used to confirm the structures of synthesized derivatives, such as pyrrolidine-2,3-dione derivatives, which further highlights the importance of structural analysis in the development of these compounds .

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione derivatives participate in various chemical reactions, which can be tailored to produce compounds with desired properties. For example, the cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran leads to the formation of furo[2,3-b]pyridines, showcasing the reactivity of the pyrrole-2,5-dione core in heterocyclic synthesis . The reactivity of these derivatives can be influenced by the nature of the substituents and the reaction conditions, leading to a wide range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structures. The adsorption of these derivatives on steel surfaces, as studied through thermodynamic data and XPS analysis, indicates that their chemical properties, such as chemisorption, play a significant role in their function as corrosion inhibitors . The electronic properties derived from DFT studies also contribute to our understanding of their behavior in chemical reactions and potential applications .

Scientific Research Applications

Organophosphorus Azoles and Quantum Chemistry

Organophosphorus compounds incorporating azoles, including pyrroles, have been extensively studied for their stereochemical structure using NMR spectroscopy and quantum chemistry. These studies, focusing on tetra-, penta-, and hexacoordinated phosphorus atoms, provide insights into the molecular structure and isomerization processes of such compounds, potentially including derivatives of 1H-Pyrrole-2,5-dione (Larina, 2023).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a saturated scaffold closely related to pyrroles, has been extensively explored in drug discovery for its ability to efficiently explore pharmacophore space and contribute significantly to the stereochemistry of molecules. This review highlights the importance of pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, in the synthesis of biologically active compounds, emphasizing the role of stereochemistry in drug efficacy (Petri et al., 2021).

Conjugated Polymers with IsoDPP, BDP, or NDP

Conjugated polymers containing diketopyrrolopyrrole (DPP) and its isomers or derivatives, such as isoDPP, are critical in electronic devices due to their optical, electrochemical, and device performance. These studies provide a foundation for understanding the applications of 1H-Pyrrole-2,5-dione derivatives in the development of high-performance electronic materials (Deng et al., 2019).

Chemistry and Properties of Benzimidazolyl and Benzthiazolyl Compounds

The review of compounds containing benzimidazole and benzthiazole derivatives, which share structural similarities with 1H-Pyrrole-2,5-dione derivatives, outlines their preparation, properties, and complexation behavior. This comprehensive overview aids in understanding the versatile applications of these heterocyclic compounds in various scientific fields (Boča et al., 2011).

Diketopyrrolopyrroles: Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to 1H-Pyrrole-2,5-dione, are highlighted for their widespread use as dyes and in electronic applications. The review provides insights into their synthesis, reactivity, and the relationship between structure and optical properties, underscoring the importance of these compounds in industrial and research applications (Grzybowski & Gryko, 2015).

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-15-9-10-16(21)19(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)22-17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGCPIFVRJFAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066103
Record name 1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-
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Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-

CAS RN

16707-41-8
Record name N-[p-(2-Benzoxazolyl)phenyl]maleimide
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Record name N-(4-(2-Benzoxazolyl)phenyl)maleimide
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Record name 16707-41-8
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Record name 1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-
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Record name N-(P-(2-BENZOXAZOLYL)PHENYL)MALEIMIDE
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